molecular formula C8H10S2 B1202229 1,3-Benzenedimethanethiol CAS No. 41563-69-3

1,3-Benzenedimethanethiol

Cat. No. B1202229
CAS RN: 41563-69-3
M. Wt: 170.3 g/mol
InChI Key: JSNABGZJVWSNOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BDMT-related compounds often involves palladium-catalyzed coupling reactions. For example, 1,4-bis(3,3,3-triphenylpropynyl)benzene, a compound with a structure allowing phenylene rotation similar to that expected in BDMT dynamics, can be synthesized through a Pd(0)-catalyzed coupling process involving 3,3,3-triphenylpropyne and 1,4-diiodobenzene (Domínguez et al., 2002).

Molecular Structure Analysis

BDMT molecules can adopt different geometries on surfaces, significantly affecting their chemical reactivity and physical properties. For instance, on gold surfaces, BDMT can form self-assembled monolayers with molecules arranged in an upright position, suggesting a strong interaction with the surface through the thiol groups (Pasquali et al., 2008).

Chemical Reactions and Properties

The chemical reactions of BDMT primarily involve the thiol groups and their ability to bind to metal surfaces, forming stable self-assembled monolayers. These layers can significantly alter the surface characteristics of the metals, such as their resistance to corrosion, conductivity, and catalytic activity (Murty et al., 1998).

Physical Properties Analysis

The physical properties of BDMT and its derivatives are closely tied to their molecular structure and surface interactions. For example, the adsorption of BDMT on gold leads to the formation of monolayers that can significantly modify the electrical and mechanical properties of the gold surface (Pasquali et al., 2011).

Chemical Properties Analysis

BDMT’s chemical properties are largely defined by its thiol groups, which are responsible for its ability to form bonds with metal surfaces. This bonding capability is crucial for the formation of monolayers on metals, leading to applications in nanotechnology and materials science. The stability and reactivity of these monolayers can be influenced by factors such as the surface structure of the metal and the environmental conditions (Xiao et al., 2004).

Scientific Research Applications

  • Adsorption Characteristics on Gold Surfaces

    1,3-BDMT demonstrates unique adsorption behaviors on Au surfaces. It is found to adsorb via two S-Au linkages at concentrations below monolayer coverage but adopts an upright geometry as the concentration increases on Au nanoparticles. This property is distinct from its analog, 1,3-benzenedithiol, due to the presence of a methylene unit in 1,3-BDMT (Lim et al., 2008).

  • Electron Transport Properties

    The electron transport properties of 1,3-BDMT, when covalently bonded to gold electrodes, have been extensively studied. It exhibits specific conductance values and shows broad conductance peaks, reflecting variations in the microscopic details of different molecular junctions. This research is significant for molecular electronics (Xiao et al., 2004).

  • Interfacial Structure on Silver Surfaces

    When adsorbed on colloidal Ag nanoparticle surfaces, 1,3-BDMT shows different adsorption patterns compared to 1,3-benzenedithiol. This is attributed to the absence of the methylene unit in 1,3-benzenedithiol, influencing the self-assembly efficiency on Ag surfaces (Lim et al., 2008).

  • Film Growth and Properties on Au(111)

    Studies on the growth and properties of 1,4-benzenedimethanethiol films on Au(111) provide insights into the effect of solvents used in preparing organic films and the orientation of molecules in these films (Pasquali et al., 2007).

  • Safety Evaluation in Food Contact Materials

    The safety evaluation of a related substance, 1,3-bis(isocyanatomethyl)benzene (a derivative of 1,3-BDMT), in food contact materials is also studied. The risk assessment indicates no concern for genotoxicity in vivo (Flavourings, 2012).

  • Self-Assembly on Gold Surfaces

    Research into the self-assembly of 1,4-benzenedimethanethiol on gold surfaces suggests that well-organized monolayers with standing-up molecules can be achieved under specific conditions, offering insights into the formation mechanism and interface properties (Hamoudi et al., 2010).

Safety And Hazards

1,3-Benzenedimethanethiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

[3-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNABGZJVWSNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342987
Record name 1,3-Benzenedimethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenedimethanethiol

CAS RN

41563-69-3
Record name 1,3-Benzenedimethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedimethanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
JK Lim, Y Kim, O Kwon, SW Joo - ChemPhysChem, 2008 - Wiley Online Library
The adsorption characteristics of 1,3‐benzenedithiol (1,3‐BDT) and 1,3‐benzenedimethanethiol (1,3‐BDMT) on Au surfaces are investigated by means of surface‐enhanced Raman …
JK Lim, O Kwon, SW Joo - The Journal of Physical Chemistry C, 2008 - ACS Publications
The adsorption patterns of 1,3-benzenedithiol (1,3-BDT) and 1,3-benzenedimethanethiol (1,3-BDMT) on colloidal Ag nanoparticle surfaces have been comparatively investigated by …
Number of citations: 31 pubs.acs.org
NS Cho, YH Kim, CH Lee - Bulletin of the Korean Chemical Society, 2004 - koreascience.kr
Transition metal complexes with peripheral sites capable of hydrogen-bonding or 兀-stacking interactions to form groups have recently been used as hosts to bind neutral guests, such …
Number of citations: 1 koreascience.kr
J Jia, A Giglia, M Flores, O Grizzi… - The Journal of …, 2014 - ACS Publications
In this work, we study systematically the evaporative adsorption under high vacuum conditions of 1,4-benzenedimethanethiol (BDMT) onto different metal surfaces: Ag(111), Au(110), Cu…
Number of citations: 34 pubs.acs.org
L Salazar Alarcon, LJ Cristina, J Shen… - The Journal of …, 2013 - ACS Publications
We report a study of 1,4-benzenedimethanethiol (BDMT) adsorption on the (111) surface of the noble metals Au, Ag, and Cu performed from the vapor phase by ion scattering. The …
Number of citations: 16 pubs.acs.org
S Rittikulsittichai, CS Park, MD Marquez, AC Jamison… - Langmuir, 2018 - ACS Publications
The bidentate aromatic adsorbate, 5-(octadecyloxy)-1,3-benzenedimethanethiol (R1ArmDT), with a specific design of extended S–S distance and a geometric constraint to resist cyclic …
Number of citations: 8 pubs.acs.org
T Okazaki, F Sanda, T Endo - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
Radical polyadditions of vinylcyclopropane having spiroacetal moiety, 1,10‐divinyl‐4,8,12,15‐tetraoxatrispiro[2.2.2.2.2.2] pentadecane (1), and various dithiols were examined. 1 was …
Number of citations: 10 onlinelibrary.wiley.com
S Laricchia, F Ciriaco, L Cassidei, F Mavelli - Sensor Letters, 2010 - ingentaconnect.com
A theoretical study of 1,3-benzenedimethanethiol adsorption on Au(111) planar surface at low coverage is conducted. Several configurations were taken into consideration but all of …
Number of citations: 4 www.ingentaconnect.com
S Rifai, M Morin - Journal of Electroanalytical Chemistry, 2003 - Elsevier
We report on the oxidative electrodeposition of the three isomers of benzenedimethanethiol (BDMT) on Au(111) from an alkaline aqueous solution. All isomers are found to adsorb onto …
Number of citations: 32 www.sciencedirect.com
J Kestell, R Abuflaha, M Garvey… - The Journal of Physical …, 2015 - ACS Publications
The adsorption and self-assembly of 1,4-benzene dithiol (1,4-BDT) is studied on a Au(111) surface using a combination of reflection–absorption infrared spectroscopy (RAIRS) and …
Number of citations: 25 pubs.acs.org

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